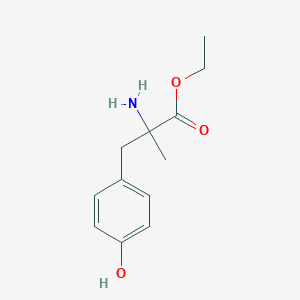

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate involves various strategies based on the type of catalyst used in the reactions . Another study discusses the synthesis of azo dye derivatives incorporating heterocyclic scaffolds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the structure of 2-Amino-3-(4-hydroxyphenyl)-propanoic acid, which shares some similarities with the compound , has been extensively studied .Aplicaciones Científicas De Investigación

Reaction and Synthesis

- Reaction with Nucleophiles : Ethyl 2-azidopropenoate, a compound related to Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate, can undergo transformations into ethyl 2-aminopropenoate with various substituents upon treatment with thiophenol or sodium ethoxide, showcasing the compound's reactivity and potential for creating diverse chemical structures (Kakimoto, Hiyama, 1982).

Crystal Packing and Interactions

- N⋯π and O⋯π Interactions : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, closely related to the compound , utilizes rare N⋯π interaction in its crystal packing, providing insights into non-traditional hydrogen bonding and molecular organization strategies (Zhang, Wu, Zhang, 2011).

Pharmacological Studies

- β-Adrenoceptor Activity Differentiation : Structural modifications of a closely related compound, 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, by adding methyl or ethyl groups, affect sympathomimetic activity. This indicates the potential to modulate pharmacological effects through minor structural changes, relevant for designing compounds targeting β-adrenoceptors (Lands, Ludueña, Buzzo, 1967).

Synthetic Applications

- Enzymatic Resolution and Hydrolysis : The enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, a compound structurally similar to Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate, using ultrasound bath and specific enzymes highlights the role of biocatalysis in achieving desired stereochemical outcomes in synthetic processes (Ribeiro, Passaroto, Brenelli, 2001).

Direcciones Futuras

The future directions for the study of Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate and similar compounds are promising. For instance, recent strategies in the synthesis of thiophene derivatives highlight the potential for further exploration and development of these compounds . Additionally, the synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives suggest potential future directions in drug discovery .

Propiedades

IUPAC Name |

ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-11(15)12(2,13)8-9-4-6-10(14)7-5-9/h4-7,14H,3,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBRGLHBHNJNHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2760783.png)

![3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2760785.png)

![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)

![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)

![ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate](/img/structure/B2760795.png)

![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)